molecular formula C18H21N5O3S B4566807 1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone

1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone

Cat. No.: B4566807
M. Wt: 387.5 g/mol
InChI Key: DLQGSEXNXKBRCC-UHFFFAOYSA-N
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Description

1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.13651072 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have been prepared using related starting materials for antimicrobial activity, with some compounds showing active properties (Ammar et al., 2004).

Inhibitors and Antioxidants

  • Certain compounds, including related derivatives, have been identified as potent inhibitors of lipid peroxidation in brain homogenates and synaptosomes, suggesting potential in neuroprotection (Braughler et al., 1987).

Pharmacokinetics and Tissue Distribution

  • Research on novel phosphodiesterase type 5 inhibitors, closely related to the specified compound, have been conducted to study their pharmacokinetics and tissue distribution in rats, indicating significant biological interactions (Yoo et al., 2007).

Material Science and Engineering

  • Synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been explored, highlighting the compound's relevance in advanced material science (Liu et al., 2013).

Crystal Engineering

  • The compound has been utilized in the formation of co-crystals and salts with sulfadiazine and pyridines, demonstrating its versatility in crystal engineering and design (Elacqua et al., 2013).

Anticancer Activity

  • Synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas, related to the queried compound, showed potential anticancer activity, especially against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Bioactive Conformation Analysis

  • Bioactive conformation analysis of pyrimidinylthiobenzoates, a class related to the queried compound, has been conducted to understand their interaction with enzymes, offering insights into herbicide resistance and binding modes (He et al., 2007).

Properties

IUPAC Name

1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c24-17-3-1-10-23(17)15-4-6-16(7-5-15)27(25,26)22-13-11-21(12-14-22)18-19-8-2-9-20-18/h2,4-9H,1,3,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQGSEXNXKBRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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